2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. This particular compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, especially as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-17-11-13(12-5-3-2-4-6-12)15(14(17)18)7-9-16-10-8-15;/h2-6,13,16H,7-11H2,1H3;1H |
InChI Key |
LISUOVWGSQQDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and a ketone. For example, the reaction between 1,2-diaminocyclohexane and a ketone can yield the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the spirocyclic core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with potential variations in their pharmacological properties.
Scientific Research Applications
2-Methyl-4-phenyl-2,8-diazaspiro[4
Chemistry: The compound serves as a valuable intermediate in the synthesis of other spirocyclic compounds with potential biological activities.
Biology: It has been used in studies investigating the mechanisms of necroptosis and the role of RIPK1 in cell death pathways.
Industry: It can be utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and biological activity.
Mechanism of Action
The primary mechanism of action of 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing cell death in various inflammatory diseases . The molecular targets and pathways involved include the interaction with the kinase domain of RIPK1, leading to the suppression of downstream signaling events that trigger necroptosis.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core structure and have been studied for their potential as RIPK1 inhibitors.
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: This compound is structurally similar but differs in the position of the phenyl group and the presence of a different substituent.
2,7-Diazaspiro[4.5]decan-1-one derivatives: These compounds have a similar spirocyclic structure but differ in the position of the nitrogen atoms.
Uniqueness
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit RIPK1 kinase activity makes it a valuable compound for therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
